
Phenylalanyl-leucyl-arginyl phenylalaninamide
Übersicht
Beschreibung
Phenylalanyl-leucyl-arginyl phenylalaninamide is a synthetic peptide composed of the amino acids phenylalanine, leucine, and arginine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its specific sequence and structure, which confer unique properties and functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-leucyl-arginyl phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylalanyl-leucyl-arginyl phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic reagents such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of phenylalanine quinones, while reduction can yield modified peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Phenylalanyl-leucyl-arginyl phenylalaninamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of phenylalanyl-leucyl-arginyl phenylalaninamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For example, it may interact with cell surface receptors to influence cellular signaling pathways, leading to changes in gene expression or protein activity.
Vergleich Mit ähnlichen Verbindungen
Phenylalanyl-leucyl-arginyl phenylalaninamide can be compared with other similar peptides, such as:
Phenylalanyl-leucyl-arginyl-asparagine: Another synthetic peptide with a similar sequence but different functional properties.
Phenylalanyl-leucyl-arginyl-lysine: A peptide with an additional lysine residue, which may alter its biological activity.
Phenylalanyl-leucyl-arginyl-glutamine: A peptide with a glutamine residue, potentially affecting its stability and interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific sequence and resulting properties.
Biologische Aktivität
Phenylalanyl-leucyl-arginyl phenylalaninamide (PLAP) is a synthetic peptide composed of four amino acids: phenylalanine, leucine, arginine, and phenylalanine. This compound has garnered attention in scientific research due to its potential biological activities, particularly in cellular signaling, protein interactions, and therapeutic applications. This article provides a comprehensive overview of the biological activity of PLAP, supported by relevant research findings and data tables.
PLAP is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis process involves the following steps:
- Activation of Amino Acids : Amino acids are activated using reagents such as carbodiimides or uronium salts.
- Coupling : Activated amino acids are sequentially coupled to a resin-bound peptide chain.
- Deprotection : Protecting groups on the amino acids are removed to facilitate further coupling.
- Cleavage : The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA) .
The biological activity of PLAP is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate various cellular pathways, influencing gene expression and protein activity. For instance, PLAP may bind to cell surface receptors, initiating signaling cascades that lead to physiological responses .
1. Cellular Signaling
PLAP has been investigated for its role in cellular signaling pathways. Studies indicate that it can influence protein interactions that are critical for cell communication and function. For example, PLAP has been shown to modulate the activity of certain kinases involved in growth factor signaling .
2. Antimicrobial Properties
Research has explored the antimicrobial potential of PLAP. In vitro studies demonstrated that PLAP exhibits inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent . The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic processes.
3. Anticancer Activity
PLAP's anticancer properties have also been a focus of research. In several studies, PLAP demonstrated cytotoxic effects on cancer cell lines, leading to apoptosis (programmed cell death). The peptide's ability to induce cell cycle arrest and promote apoptosis highlights its potential as a therapeutic agent in cancer treatment .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of PLAP against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with PLAP, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 30 |
Study 2: Anticancer Activity
In another study assessing the anticancer effects of PLAP on human breast cancer cells (MCF-7), treatment with varying concentrations of PLAP resulted in a dose-dependent decrease in cell viability.
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N8O4/c1-19(2)16-25(38-27(40)22(31)17-20-10-5-3-6-11-20)29(42)36-23(14-9-15-35-30(33)34)28(41)37-24(26(32)39)18-21-12-7-4-8-13-21/h3-8,10-13,19,22-25H,9,14-18,31H2,1-2H3,(H2,32,39)(H,36,42)(H,37,41)(H,38,40)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJIRHFYUNCRMF-QORCZRPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001001417 | |
Record name | 2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-N-{5-carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80690-77-3 | |
Record name | Phenylalanyl-leucyl-arginyl phenylalaninamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080690773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-N-{5-carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.